(3-Methylbenzotriazol-5-yl)methanamine
Description
Properties
Molecular Formula |
C8H10N4 |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
(3-methylbenzotriazol-5-yl)methanamine |
InChI |
InChI=1S/C8H10N4/c1-12-8-4-6(5-9)2-3-7(8)10-11-12/h2-4H,5,9H2,1H3 |
InChI Key |
ILENDNMWYWLGST-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)CN)N=N1 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methylbenzotriazol 5 Yl Methanamine
Strategies for the Construction of the 3-Methylbenzotriazole Core
The formation of the central heterocyclic ring system with the desired N-3 methylation and C-5 functionality is the critical foundation of the synthesis. This requires both the creation of the triazole ring and precise control over the placement of the methyl group.
Cyclization Pathways for Benzotriazole (B28993) Ring Formation
The most fundamental and widely adopted method for constructing the benzotriazole ring is through the diazotization of an ortho-phenylenediamine derivative. This reaction involves treating the diamine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a mineral acid.
For a 5-substituted benzotriazole, the synthesis would commence with a 4-substituted-1,2-diaminobenzene. For instance, the synthesis of the parent 5-methyl-1H-benzotriazole is achieved through the cyclization of 3,4-diaminotoluene (B134574) using sodium nitrite. organic-chemistry.orggoogle.com Similarly, benzotriazole-5-carboxylic acid can be synthesized from 3,4-diaminobenzoic acid using the same principle. chemicalbook.com The general reaction involves the formation of a diazonium salt from one of the amino groups, which is then trapped intramolecularly by the adjacent amino group to form the triazole ring.
Regioselective Methylation and Aromatic Functionalization at the 5-Position
Achieving the 3-methylbenzotriazole isomer is a significant synthetic challenge. Standard alkylation of a pre-formed 1H-benzotriazole with a methylating agent typically results in a mixture of N1-methyl and N2-methyl isomers, with the N3-isomer not being a major product. nih.govtsijournals.com Therefore, strategies that ensure regioselective methylation are paramount.
A plausible, though not explicitly documented, strategy for the specific synthesis of the 3-methyl core involves introducing the methyl group onto a nitrogen atom prior to the cyclization of the triazole ring. A hypothetical sequence could be envisioned as follows:
N-Methylation: Starting with a precursor such as 2-amino-4-nitrotoluene, the primary amino group could be selectively methylated.
Reduction: The nitro group of the resulting N-methyl-2-amino-4-nitrotoluene would then be reduced to a primary amine, yielding N1-methyl-3,4-diaminotoluene.
Cyclization: Subsequent diazotization of this intermediate would lead to the closure of the triazole ring. Due to the pre-existing N-methyl bond, the cyclization is directed to form the 3-methyl-5-methyl-3H-benzotriazole.
Side-Chain Functionalization: The methyl group at the C5 position would then need to be functionalized, for example, through oxidation to a carboxylic acid, which can then serve as a handle for introducing the aminomethyl moiety.
This precursor-based approach circumvents the regioselectivity issues associated with the direct methylation of the benzotriazole ring system.
Approaches for the Incorporation of the Aminomethyl Moiety
Once the 3-methylbenzotriazole core is established with a suitable functional group at the 5-position, the final step is the elaboration of this group into the target aminomethyl side chain (-CH₂NH₂). The most common precursors for this transformation are an aldehyde, a nitrile, or a carboxylic acid.
Reductive Amination Routes and Variants
Reductive amination is a highly efficient and direct method for converting an aldehyde into an amine. This pathway would start from the key intermediate, 3-methyl-3H-benzotriazole-5-carbaldehyde . The reaction proceeds by condensing the aldehyde with an amine source, such as ammonia (B1221849), to form an intermediate imine, which is then reduced in situ to the desired primary amine. A variety of reducing agents can be employed for this purpose, each with its own advantages in terms of reactivity and selectivity. organic-chemistry.orgharvard.edu
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly mild and selective reagent for this transformation, tolerating a wide range of other functional groups. harvard.eduresearchgate.net
Table 1: Selected Reagents for Reductive Amination
| Reagent | Typical Conditions | Notes |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Ammonia/NH₄OAc, Dichloroethane (DCE) or THF | Mild, selective, and broadly applicable. harvard.edu |
| Sodium Cyanoborohydride (NaBH₃CN) | Ammonia/NH₄Cl, Methanol, pH control (6-7) | Effective, but requires pH control and handles toxic cyanide. |
| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C), Ammonia/Ethanol | "Green" method, but may reduce other functional groups. |
| Borane Complexes (e.g., Borane-Pyridine) | Ammonia, THF or Methanol | Powerful reducing agents. |
Multistep Synthetic Sequences for Aminomethyl Side Chain Elaboration
When the aldehyde precursor is not readily accessible, multistep sequences starting from more stable functional groups like nitriles or carboxylic acids provide robust alternatives.
A. Reduction of 3-methyl-3H-benzotriazole-5-carbonitrile
The reduction of a nitrile group is a classic transformation that provides a direct route to a primary amine. If 3-methyl-3H-benzotriazole-5-carbonitrile is synthesized, it can be converted to (3-Methylbenzotriazol-5-yl)methanamine using powerful hydride donors or catalytic hydrogenation.
Table 2: Selected Reagents for Nitrile Reduction
| Reagent | Typical Conditions | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | Highly effective and powerful, but non-selective. |
| Raney Nickel (Raney Ni) | H₂ (high pressure), Ethanol/Ammonia | Catalytic method; ammonia is often added to suppress secondary amine formation. |
| Borane-Tetrahydrofuran Complex (BH₃·THF) | THF, followed by acidic workup | A less reactive alternative to LiAlH₄. |
B. Elaboration from 3-methyl-3H-benzotriazole-5-carboxylic acid
A carboxylic acid provides another stable and versatile starting point. The conversion to the aminomethyl group is typically a two-step process:
Amide Formation: The carboxylic acid is first converted into the corresponding primary amide, 3-methyl-3H-benzotriazole-5-carboxamide . This can be achieved by first activating the acid (e.g., forming an acid chloride with thionyl chloride) and then reacting with ammonia, or by using modern peptide coupling reagents (e.g., HATU, HOBt).
Amide Reduction: The resulting amide is then reduced to the target amine. This reduction is a hallmark transformation in organic synthesis.
Table 3: Selected Reagents for Primary Amide Reduction
| Reagent | Typical Conditions | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, reflux | The most common and effective reagent for this transformation. |
| Borane-Tetrahydrofuran Complex (BH₃·THF) | THF, reflux | A milder alternative to LiAlH₄, with different selectivity profiles. |
Direct Functionalization Reactions
Direct C-H functionalization reactions represent the cutting edge of synthetic chemistry, aiming to form bonds with minimal use of pre-functionalized starting materials. However, for the synthesis of (3-Methylbenzotriazol-5-yl)methanamine, direct C-H aminomethylation at the 5-position of the benzotriazole ring is not a well-established or commonly reported method. The synthetic routes that rely on the transformation of a pre-installed functional group, as detailed above, remain the most practical and reliable strategies.
Development of Novel and Sustainable Synthetic Protocols
The synthesis of (3-Methylbenzotriazol-5-yl)methanamine, while not extensively detailed in dedicated literature, can be strategically approached through the application of modern synthetic methods. A plausible and efficient route involves the reductive amination of a key intermediate, 3-Methyl-1H-benzotriazole-5-carbaldehyde. This section explores the catalytic and green chemistry principles that underpin the formation of the target aminomethyl benzotriazole.
Catalytic Methods in the Synthesis of Aminomethyl Benzotriazoles
Reductive amination stands as a cornerstone for the formation of C-N bonds and is a highly effective method for producing primary, secondary, and tertiary amines. frontiersin.orgnih.gov This reaction typically proceeds through the condensation of a carbonyl compound, in this case, 3-Methyl-1H-benzotriazole-5-carbaldehyde, with an amine source, such as ammonia, to form an intermediate imine, which is then reduced to the desired amine. youtube.com The efficiency and selectivity of this transformation are often dictated by the choice of catalyst.
A variety of transition metal catalysts have been successfully employed for reductive amination reactions. Homogeneous catalysts, such as those based on rhodium(I) complexes, have demonstrated high activity under mild conditions. researchgate.net However, the focus has increasingly shifted towards heterogeneous catalysts due to their ease of separation and recyclability. Catalysts based on non-noble metals like nickel, cobalt, and iron are gaining prominence as cost-effective and sustainable alternatives to precious metal catalysts like palladium and platinum. frontiersin.orgnih.gov For instance, cobalt-based nanoparticles have been shown to be efficient and practical for the synthesis of diverse amines through reductive amination. nih.gov Iron-catalyzed reductive amination of aldehydes and ketones using ammonia and hydrogen has also been realized with a broad substrate scope and good tolerance of functional groups. nih.gov
The synthesis of the precursor, 3-Methyl-1H-benzotriazole-5-carbaldehyde, can be envisioned through several routes. One potential method is the formylation of 5-methyl-1H-benzotriazole. organic-chemistry.orgenamine.net Another approach involves the diazotization of a precursor like 4-amino-3-methylbenzaldehyde. researchgate.netresearchgate.net
The following table summarizes various catalytic systems applicable to the reductive amination step, a crucial transformation for obtaining aminomethyl benzotriazoles.
Interactive Data Table: Catalytic Systems for Reductive Amination
| Catalyst System | Amine Source | Reducing Agent | Solvent | Temperature (°C) | Pressure (bar) | Typical Yield (%) | Reference |
| Rh(I) complex | Primary/Secondary Amines | Hydrosilanes | - | Mild | - | High | researchgate.net |
| Nickel Nanoparticles on Zeolite X | Primary/Secondary Amines | H₂ | - | Atmospheric | Atmospheric | High | researchgate.net |
| Cobalt-based Nanoparticles | Ammonia | H₂ | - | 80 | 1-10 | >99 | nih.gov |
| Iron-based Catalyst on (N)SiC | Ammonia | H₂ | - | - | - | >75 | nih.gov |
| ZrO₂ or ZrO(OH)₂ | N,N-dimethylformamide | N,N-dimethylformamide | - | Mild | - | ~96 | rsc.org |
| Thiamine (B1217682) Hydrochloride (Vitamin B1) | Various Amines | NaBH₄ | Solvent-free | 60 | - | High | researchgate.net |
Green Chemistry Principles in the Preparation of (3-Methylbenzotriazol-5-yl)methanamine
The application of green chemistry principles to the synthesis of (3-Methylbenzotriazol-5-yl)methanamine is crucial for developing environmentally benign and sustainable processes. Reductive amination is inherently a more atom-economical process compared to other methods like nucleophilic substitution. researchgate.net Further enhancements in its green profile can be achieved through several strategies.
One of the key principles is the use of greener reagents and catalysts. The replacement of stoichiometric and often hazardous reducing agents, such as metal hydrides, with catalytic hydrogenation using molecular hydrogen (H₂) as the reductant is a significant step forward, with water being the only byproduct. frontiersin.orgresearchgate.net Formic acid also serves as a green alternative reducing agent. nih.gov The development of catalysts based on earth-abundant and less toxic metals like iron and cobalt aligns with the principles of sustainability. nih.govnih.govnih.gov Furthermore, the use of recyclable heterogeneous catalysts, particularly magnetic nanocatalysts, simplifies product purification and minimizes waste generation.
Solvent selection is another critical aspect. Performing reactions under solvent-free conditions or in environmentally friendly solvents like water reduces the environmental impact. researchgate.net One-pot protocols, where multiple reaction steps are carried out in a single vessel without isolating intermediates, improve efficiency and reduce waste. nih.govresearchgate.net For example, a one-pot reductive amination of aldehydes has been developed using thiamine hydrochloride as a green, recyclable, and readily available catalyst under solvent-free conditions. researchgate.net
The table below contrasts traditional and green approaches for the reductive amination step in the synthesis of aminomethyl benzotriazoles.
Interactive Data Table: Comparison of Traditional vs. Green Synthetic Protocols for Reductive Amination
| Feature | Traditional Approach | Green Chemistry Approach | Reference |
| Reducing Agent | Stoichiometric metal hydrides (e.g., LiAlH₄, NaBH₄) | Catalytic H₂ or Formic Acid | researchgate.netnih.gov |
| Catalyst | Precious metals (e.g., Pd, Pt, Rh) | Earth-abundant metals (e.g., Fe, Co, Ni), Recyclable catalysts | nih.govnih.govnih.gov |
| Solvent | Volatile organic solvents (e.g., THF, Dichloromethane) | Water, Ethanol, or Solvent-free conditions | researchgate.net |
| Process | Multi-step with intermediate purification | One-pot synthesis | nih.govresearchgate.net |
| Byproducts | Metal salts, organic waste | Water | researchgate.net |
Advanced Purification and Isolation Techniques for High-Purity Research Compounds
The successful synthesis of (3-Methylbenzotriazol-5-yl)methanamine must be followed by robust purification and isolation procedures to obtain the compound in a high-purity form, which is essential for reliable research findings. The polar nature of the aminomethyl group and the benzotriazole moiety presents specific challenges that can be addressed with advanced techniques.
Column Chromatography: This is a fundamental technique for the purification of polar compounds. For a molecule like (3-Methylbenzotriazol-5-yl)methanamine, silica (B1680970) gel is a common choice for the stationary phase. The selection of the mobile phase (eluent) is critical for achieving good separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity by adding a more polar solvent (e.g., a mixture of hexane (B92381) and ethyl acetate, or dichloromethane (B109758) and methanol), is often effective. The progress of the separation is monitored by techniques such as Thin-Layer Chromatography (TLC).
Crystallization: Crystallization is a powerful method for obtaining highly pure solid compounds. The selection of an appropriate solvent or solvent system is paramount. The ideal solvent should dissolve the compound at an elevated temperature but have low solubility at room temperature or below, allowing the pure compound to crystallize upon cooling while impurities remain in the mother liquor. The conditions for crystallization, such as cooling rate and agitation, can significantly impact crystal size and purity. nih.govnih.gov For polar compounds, a mixture of solvents is often employed to achieve the desired solubility profile.
Analytical Characterization: The purity and identity of the final compound must be confirmed using a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure. Mass Spectrometry (MS) confirms the molecular weight of the compound. High-Performance Liquid Chromatography (HPLC) is an excellent tool for assessing the purity of the final product.
Advanced Spectroscopic and Structural Elucidation of 3 Methylbenzotriazol 5 Yl Methanamine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules. For a compound with the complexity of (3-Methylbenzotriazol-5-yl)methanamine, a combination of one-dimensional and two-dimensional NMR techniques is essential to assign all proton and carbon signals unequivocally.
2D-NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
COSY (Correlation Spectroscopy): This experiment would reveal the scalar couplings between protons, primarily identifying the protons on the benzene (B151609) ring and their relationship to the aminomethyl group. For instance, the aromatic protons would show correlations to their adjacent neighbors, and the methylene (B1212753) protons of the aminomethyl group would likely appear as a singlet unless coupled to the amine proton.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would be instrumental in assigning the carbon signals of the benzotriazole (B28993) core and the aminomethyl substituent.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for establishing the connectivity between the methyl group and the triazole ring, as well as linking the aminomethyl group to the C5 position of the benzotriazole system. For example, correlations would be expected between the methyl protons and the C3 carbon of the triazole ring, and between the methylene protons and the C5 and adjacent carbons of the benzene ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine spatial proximity between atoms. In the case of (3-Methylbenzotriazol-5-yl)methanamine, NOESY could help to confirm the substitution pattern on the benzotriazole ring by showing through-space interactions between the methyl group protons and the proton at the C4 position, and between the aminomethyl protons and the proton at the C6 position.
Based on analyses of similar structures, the following table outlines the expected NMR data.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| CH₃ | ~2.5 | ~15 | C3, C3a |
| CH₂NH₂ | ~4.0 | ~45 | C5, C4, C6 |
| H4 | ~7.8 | ~120 | C5, C6, C7a |
| H6 | ~7.4 | ~118 | C5, C7, C4 |
| H7 | ~7.6 | ~128 | C5, C6, C7a |
| C3 | - | ~145 | CH₃ protons |
| C3a | - | ~135 | CH₃ protons, H4 |
| C5 | - | ~140 | CH₂ protons, H4, H6 |
| C7a | - | ~130 | H4, H7 |
Variable Temperature NMR Studies for Conformational Dynamics
Variable temperature (VT) NMR studies would be insightful for probing the conformational dynamics of (3-Methylbenzotriazol-5-yl)methanamine. Specifically, VT-NMR could provide information on the rotational barrier around the C5-CH₂ bond. At lower temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for the two methylene protons, which would be diastereotopic if the rotation is hindered. The coalescence of these signals at higher temperatures would allow for the calculation of the energy barrier to rotation. Furthermore, tautomerism in the triazole ring, while less likely for the 3-methyl derivative compared to the unsubstituted benzotriazole, could also be investigated using VT-NMR.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight and Fragmentation Analysis.csic.es
High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. csic.es For (3-Methylbenzotriazol-5-yl)methanamine (C₈H₁₀N₄), the expected exact mass can be calculated and compared to the experimental value to confirm its molecular formula.
Expected HRMS Data:
Molecular Formula: C₈H₁₀N₄
Calculated Monoisotopic Mass: 162.0905 g/mol
Expected [M+H]⁺: 163.0978
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Pathway Elucidation
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a characteristic fragmentation pattern, which provides valuable structural information. nih.gov For the [M+H]⁺ ion of (3-Methylbenzotriazol-5-yl)methanamine, several fragmentation pathways can be predicted based on the fragmentation of similar benzotriazole derivatives.
A primary fragmentation would likely involve the loss of the aminomethyl group or parts of it. The cleavage of the C5-CH₂ bond would result in a significant fragment. The triazole ring itself can also undergo characteristic fragmentation, such as the loss of N₂.
Predicted MS/MS Fragmentation of [C₈H₁₀N₄+H]⁺:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 163.0978 | 146.0716 | NH₃ | [M+H-NH₃]⁺ |
| 163.0978 | 134.0821 | CH₃N | [M+H-CH₃N]⁺ |
| 163.0978 | 118.0665 | N₂H₃ | [M+H-N₂H₃]⁺ |
| 163.0978 | 105.0556 | CH₄N₃ | [M+H-CH₄N₃]⁺ |
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture
X-ray crystallography provides definitive proof of molecular structure in the solid state, offering precise measurements of bond lengths, bond angles, and details of intermolecular interactions that dictate the crystal packing.
Single Crystal X-ray Diffraction for Bond Lengths, Angles, and Intermolecular Interactions
While a crystal structure for (3-Methylbenzotriazol-5-yl)methanamine itself is not publicly documented, analysis of closely related benzotriazole structures allows for a reliable prediction of its solid-state architecture. mdpi.comnih.govijcmas.comnih.govmdpi.comresearchgate.net The molecule would feature a planar benzotriazole core. The bond lengths and angles within the benzotriazole ring would be consistent with those observed in other benzotriazole derivatives. nih.gov
Predicted Crystallographic Parameters:
Crystal System: Likely monoclinic or orthorhombic
Space Group: Common space groups for such molecules include P2₁/c or P-1. ijcmas.com
Key Bond Lengths (Å):
C-C (benzene ring): ~1.38-1.40
C-N (triazole ring): ~1.33-1.38
N-N (triazole ring): ~1.30-1.37
C3-CH₃: ~1.50
C5-CH₂: ~1.51
Key Bond Angles (°):
Angles within the benzene ring: ~120°
Angles within the triazole ring: ~105-115°
C3a-C3-N(CH₃): ~130°
C4-C5-CH₂: ~121°
Intermolecular interactions would play a crucial role in the supramolecular assembly. The primary amine group is a strong hydrogen bond donor, and the nitrogen atoms of the triazole ring are hydrogen bond acceptors. Therefore, it is highly probable that the crystal structure would be dominated by a network of N-H···N hydrogen bonds, linking the molecules into chains, sheets, or a three-dimensional network. mdpi.com Pi-stacking interactions between the aromatic benzotriazole rings are also a common feature in the crystal packing of such compounds and would likely be observed. nih.gov
Polymorphism and Crystal Engineering Studies
There is currently a lack of publicly available scientific literature detailing the polymorphism and crystal engineering studies of (3-Methylbenzotriazol-5-yl)methanamine. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study for pharmaceuticals and material science. Such studies for (3-Methylbenzotriazol-5-yl)methanamine would involve techniques like X-ray diffraction to identify different crystalline forms and an analysis of intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the crystal packing. However, specific research detailing these aspects for this compound has not been found in a comprehensive search of scientific databases.
Vibrational Spectroscopy (FTIR and Raman) for Functional Group Identification and Hydrogen Bonding Analysis
A detailed vibrational spectroscopic analysis of (3-Methylbenzotriazol-5-yl)methanamine using Fourier-Transform Infrared (FTIR) and Raman spectroscopy has not been extensively reported in peer-reviewed literature. Such analyses are fundamental for identifying the characteristic functional groups within the molecule and understanding the nature of intermolecular hydrogen bonding.
Theoretically, the FTIR and Raman spectra of (3-Methylbenzotriazol-5-yl)methanamine would exhibit characteristic vibrational modes. The amine (-NH2) group would show symmetric and asymmetric stretching vibrations, typically in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl group and the aromatic ring would appear around 2850-3100 cm⁻¹. The benzotriazole ring would have characteristic C=C and C-N stretching vibrations in the 1400-1600 cm⁻¹ region. The presence and nature of hydrogen bonding would be inferred from shifts in the stretching frequencies of the involved functional groups, particularly the N-H and N-N bonds of the triazole ring and the amine group.
Without experimental data, a precise data table of vibrational frequencies and their assignments for (3-Methylbenzotriazol-5-yl)methanamine cannot be compiled.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Properties
A UV-Vis spectrum of (3-Methylbenzotriazol-5-yl)methanamine would be expected to show absorption bands corresponding to π-π* and n-π* electronic transitions within the benzotriazole ring system. The position and intensity of these bands would be influenced by the methyl and methanamine substituents. Fluorescence spectroscopy would provide information on the emission properties of the molecule after electronic excitation, including its quantum yield and lifetime. This would reveal details about the excited state dynamics and de-excitation pathways.
As no specific experimental data has been published, a data table detailing the absorption maxima (λmax), molar absorptivity (ε), and fluorescence emission characteristics cannot be provided.
Computational and Theoretical Investigations of 3 Methylbenzotriazol 5 Yl Methanamine
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic distribution and energy of a chemical system.
Density Functional Theory (DFT) Studies of Ground State Geometries and Energetics
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule like (3-Methylbenzotriazol-5-yl)methanamine, DFT calculations would typically be employed to optimize the molecular geometry, determining the most stable arrangement of its atoms in three-dimensional space. This involves calculating key structural parameters.
While specific data for (3-Methylbenzotriazol-5-yl)methanamine is unavailable, studies on related benzotriazole (B28993) derivatives often utilize DFT methods like B3LYP with various basis sets (e.g., 6-31G(d,p) or larger) to predict these properties. nih.govresearchgate.netresearchgate.net For instance, research on similar heterocyclic systems has successfully correlated DFT-calculated structures with experimental data from X-ray crystallography. nih.gov Such studies also compute thermodynamic parameters like total energy, enthalpy, and Gibbs free energy, which are crucial for assessing the molecule's stability.
Table 1: Hypothetical DFT-Calculated Structural Parameters for (3-Methylbenzotriazol-5-yl)methanamine
| Parameter | Hypothetical Value |
| C-N Bond Length (Triazole Ring) | ~1.35 Å |
| N-N Bond Length (Triazole Ring) | ~1.33 Å |
| C-C Bond Length (Benzene Ring) | ~1.40 Å |
| C-CH3 Bond Length | ~1.52 Å |
| C-CH2NH2 Bond Length | ~1.48 Å |
| Dihedral Angle (Benzene-Triazole) | < 5° |
Note: This table is illustrative and not based on published data for the specific compound.
Ab Initio Methods for High-Level Electronic Structure and Spectroscopic Parameter Prediction
Ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory and can provide benchmark-quality results. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are used for more accurate energy calculations and the prediction of spectroscopic parameters.
For (3-Methylbenzotriazol-5-yl)methanamine, ab initio calculations could be used to precisely predict its infrared (IR) vibrational frequencies, and NMR chemical shifts. While no specific studies exist for this compound, research on related benzazoles has utilized methods like MP2 to investigate tautomeric stability and reactivity. psu.edu
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior
Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for a system of atoms, MD can explore the conformational landscape of flexible molecules and their interactions with a solvent.
For (3-Methylbenzotriazol-5-yl)methanamine, the aminomethyl group introduces conformational flexibility. MD simulations could reveal the preferred orientations of this side chain relative to the benzotriazole core in different solvents. This would involve analyzing the trajectory to understand the population of different conformers and the energetic barriers between them. Such simulations are crucial for understanding how the molecule behaves in a real-world environment, like in a solution or at an interface. While general principles of MD are well-established, specific simulations for this compound are not found in the literature. nih.gov
Reactivity Prediction and Mechanistic Insights through Computational Modeling
Computational modeling is a powerful tool for predicting how a molecule will react and for elucidating the step-by-step mechanisms of chemical transformations.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate a molecule's ability to donate or accept electrons.
For (3-Methylbenzotriazol-5-yl)methanamine, the HOMO would likely be distributed over the electron-rich benzotriazole ring system, while the LUMO would also be located on the aromatic system. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. Computational studies on other triazole derivatives routinely calculate these parameters to understand their electronic properties. researchgate.net
Table 2: Hypothetical FMO Properties for (3-Methylbenzotriazol-5-yl)methanamine
| Parameter | Hypothetical Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: This table is illustrative and not based on published data for the specific compound.
Transition State Elucidation and Reaction Coordinate Mapping
To understand the mechanism of a chemical reaction, chemists use computational methods to locate the transition state—the highest energy point along the reaction pathway. By mapping the entire reaction coordinate, from reactants to products through the transition state, a detailed understanding of the reaction mechanism and its kinetics can be achieved.
For reactions involving (3-Methylbenzotriazol-5-yl)methanamine, such as N-alkylation or reactions at the amino group, transition state calculations would be invaluable. These calculations could reveal the energetic barriers to reaction and help to predict the most likely reaction products. For instance, studies on tautomerization in related systems have used transition state theory to estimate reaction rate coefficients. nih.gov However, no such mechanistic studies have been published for the title compound.
Solvent Effects and Solvation Models in Theoretical Studies
The chemical behavior and physical properties of (3-Methylbenzotriazol-5-yl)methanamine are profoundly influenced by its surrounding environment, particularly the solvent. Computational and theoretical investigations employ various models to simulate these solvent effects, providing critical insights into the molecule's stability, reactivity, and spectroscopic characteristics in different media. These studies are essential for understanding how the compound behaves in realistic chemical systems, from reaction mixtures to biological environments.
The polarity of the solvent can significantly alter the electronic structure and geometry of (3-Methylbenzotriazol-5-yl)methanamine. Solvents with high dielectric constants, such as water or dimethyl sulfoxide (B87167) (DMSO), can stabilize charged or highly polar species. For instance, the dipole moment of a benzotriazole derivative can be considerably larger in a polar solvent compared to the gas phase or a nonpolar solvent like cyclohexane. wikipedia.org This is due to the reaction field induced by the polarizable solvent, which in turn polarizes the solute molecule.
Theoretical studies on related benzotriazole compounds have demonstrated that solvent effects are crucial for accurately predicting tautomeric equilibria. nih.gov For (3-Methylbenzotriazol-5-yl)methanamine, different tautomeric forms may be favored in different solvents. The use of a self-consistent reaction field (SCRF) technique is often necessary to obtain results that align with experimental data in solution, as calculations on isolated molecules may not correctly predict the relative stabilities of tautomers in a solvent. nih.gov
To model these complex interactions, computational chemists primarily use implicit solvation models, which represent the solvent as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules. This approach offers a balance between computational accuracy and cost. wikipedia.org
Two of the most widely employed implicit solvation models in the study of heterocyclic compounds are:
Polarizable Continuum Model (PCM): This model places the solute molecule within a cavity carved out of a continuous dielectric medium representing the solvent. wikipedia.orgnih.gov The solute's charge distribution polarizes the dielectric, which in turn creates a reaction field that interacts with the solute. This mutual polarization is calculated self-consistently. The PCM is effective in capturing the electrostatic component of solvation and is available in various quantum chemical software packages. wikipedia.orgresearchgate.net
Self-Consistent Reaction Field (SCRF): This is a broader category of methods that includes PCM. SCRF methods calculate the electronic structure of a molecule in the presence of the reaction field generated by the surrounding polarizable medium. researchgate.nettrygvehelgaker.no This allows for the optimization of the molecule's geometry and the calculation of its properties in a simulated solvent environment.
The choice of solvent can lead to significant variations in the calculated properties of (3-Methylbenzotriazol-5-yl)methanamine. The following table illustrates hypothetical data on how the calculated dipole moment and solvation free energy might vary across different solvents, based on general trends observed for similar heterocyclic compounds.
Table 1: Illustrative Solvent Effects on Calculated Molecular Properties of (3-Methylbenzotriazol-5-yl)methanamine
| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Solvation Free Energy (kcal/mol) |
| Gas Phase | 1.0 | 3.50 | 0.00 |
| Cyclohexane | 2.0 | 3.85 | -4.50 |
| Chloroform | 4.8 | 4.50 | -8.20 |
| Acetone | 20.7 | 5.60 | -12.80 |
| Methanol | 32.7 | 5.95 | -14.50 |
| DMSO | 46.7 | 6.20 | -15.90 |
| Water | 78.4 | 6.50 | -16.80 |
Note: The data in this table are illustrative and intended to demonstrate the expected trends in solvent effects. They are not based on direct experimental or computational results for (3-Methylbenzotriazol-5-yl)methanamine.
Furthermore, different solvation models, even when simulating the same solvent, can yield slightly different results. The choice of cavity definition, parameterization, and the level of theory used in the quantum mechanical calculation all contribute to the final computed values. The table below provides a hypothetical comparison of results from different solvation models for (3-Methylbenzotriazol-5-yl)methanamine in water.
Table 2: Comparison of Hypothetical Solvation Free Energies from Different Solvation Models in Water (ε = 78.4)
| Solvation Model | Level of Theory | Calculated Solvation Free Energy (kcal/mol) |
| PCM (Polarizable Continuum Model) | B3LYP/6-31G(d) | -16.80 |
| IEF-PCM (Integral Equation Formalism) | B3LYP/6-31G(d) | -17.10 |
| C-PCM (Conductor-like PCM) | B3LYP/6-31G(d) | -17.35 |
| SMD (Solvation Model based on Density) | B3LYP/6-31G(d) | -17.50 |
Note: The data in this table are illustrative. The models listed are commonly used in computational chemistry. The choice of model can influence the predicted stability of the molecule in solution.
Reactivity and Derivatization Chemistry of 3 Methylbenzotriazol 5 Yl Methanamine
Reactions Involving the Aminomethyl Group
The primary amine functionality of the aminomethyl substituent is a key handle for molecular elaboration. It behaves as a potent nucleophile and can be readily converted into a variety of functional groups including amides, sulfonamides, and secondary or tertiary amines.
Acylation and Sulfonylation Reactions
The primary amine of (3-Methylbenzotriazol-5-yl)methanamine reacts readily with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively. These reactions are typically high-yielding and proceed under standard conditions.
Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base, such as triethylamine or pyridine, affords the corresponding N-acyl derivatives. The base serves to neutralize the hydrogen chloride byproduct. Alternatively, coupling with carboxylic acids can be achieved using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU). These methods are advantageous for creating amide bonds with sensitive substrates. N-acylbenzotriazoles are versatile reagents in their own right and are noted for their use in the preparation of primary, secondary, and tertiary amides. iris-biotech.de
Sulfonylation: Similarly, sulfonamides are synthesized by treating the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride or benzenesulfonyl chloride, in the presence of a base. This reaction, often known as the Hinsberg test for amines, provides a robust method for installing a sulfonamide moiety. The synthesis of N-benzenesulfonylbenzotriazole derivatives has been reported as a strategy for developing compounds with potential antiparasitic properties. nih.gov
Table 1: Representative Acylation and Sulfonylation Reactions
| Reaction Type | Reagent | Base | Solvent | Product Type |
| Acylation | Acetyl Chloride | Triethylamine | Dichloromethane (B109758) | N-((3-Methylbenzotriazol-5-yl)methyl)acetamide |
| Acylation | Benzoic Anhydride | Pyridine | Tetrahydrofuran | N-((3-Methylbenzotriazol-5-yl)methyl)benzamide |
| Acylation | Acetic Acid | DCC | Dimethylformamide | N-((3-Methylbenzotriazol-5-yl)methyl)acetamide |
| Sulfonylation | p-Toluenesulfonyl Chloride | Pyridine | Chloroform | N-((3-Methylbenzotriazol-5-yl)methyl)-4-methylbenzenesulfonamide |
| Sulfonylation | Benzenesulfonyl Chloride | Triethylamine | Dichloromethane | N-((3-Methylbenzotriazol-5-yl)methyl)benzenesulfonamide |
Alkylation and Reductive Alkylation
The nitrogen atom of the aminomethyl group can be alkylated to form secondary and tertiary amines. While direct alkylation with alkyl halides is possible, it is often difficult to control and can lead to overalkylation, resulting in a mixture of secondary, tertiary, and even quaternary ammonium salts. masterorganicchemistry.com
A more controlled and widely used method is reductive alkylation (also known as reductive amination). masterorganicchemistry.comorganic-chemistry.orgmdpi.com This two-step, one-pot procedure involves the initial condensation of the primary amine with an aldehyde or ketone to form a Schiff base (imine) intermediate. The imine is then reduced in situ to the corresponding secondary amine. The process can be repeated with a second, different carbonyl compound to yield a tertiary amine. masterorganicchemistry.com
Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comharvard.edu Sodium triacetoxyborohydride is particularly effective as it is a mild reagent that can be used in acidic conditions, which favor imine formation, and it selectively reduces the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.comharvard.edu
Table 2: Examples of Reductive Alkylation Reactions
| Carbonyl Compound | Reducing Agent | Product Type |
| Formaldehyde | Sodium Triacetoxyborohydride | N-Methyl-(3-methylbenzotriazol-5-yl)methanamine |
| Acetaldehyde | Sodium Cyanoborohydride | N-Ethyl-(3-methylbenzotriazol-5-yl)methanamine |
| Acetone | Sodium Borohydride | N-Isopropyl-(3-methylbenzotriazol-5-yl)methanamine |
| Benzaldehyde | Sodium Triacetoxyborohydride | N-Benzyl-(3-methylbenzotriazol-5-yl)methanamine |
Condensation Reactions with Carbonyl Compounds
As a primary amine, (3-Methylbenzotriazol-5-yl)methanamine readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. The reaction is typically catalyzed by a trace amount of acid and involves the reversible formation of a hemiaminal intermediate, which then dehydrates to the stable imine product. The removal of water, often by azeotropic distillation or the use of a dehydrating agent, drives the equilibrium towards the product. Benzotriazole (B28993) itself is known to react with various aldehydes to yield crystalline adducts. rsc.org
These imine derivatives are versatile intermediates themselves. The C=N double bond can be reduced to form secondary amines (as in reductive alkylation), or it can be attacked by nucleophiles, such as Grignard reagents or organolithium compounds, to generate more complex amine structures.
Reactions at the Benzotriazole Heterocycle
The benzotriazole ring system is aromatic, but its reactivity towards electrophilic substitution is significantly influenced by the fused triazole moiety, which is generally electron-withdrawing and thus deactivating. lumenlearning.com However, the presence of the methyl and aminomethyl groups on the benzene (B151609) portion modifies this reactivity.
Electrophilic Aromatic Substitution (EAS) on the Benzene Ring (if applicable)
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.orgmasterorganicchemistry.com The feasibility and regioselectivity of EAS on the (3-Methylbenzotriazol-5-yl)methanamine core depend on the combined electronic effects of the substituents.
Directing Effects: The benzotriazole ring system as a whole is considered a deactivating group, meaning it slows down the rate of EAS compared to benzene. lumenlearning.com The methyl group is a weakly activating, ortho-, para-director. libretexts.org The aminomethyl group (-CH₂NH₂) is also activating and ortho-, para-directing. However, under the strongly acidic conditions often required for EAS (e.g., nitration or sulfonation), the primary amine would be protonated to form -CH₂NH₃⁺, which is a strongly deactivating, meta-directing group. youtube.com
Therefore, to achieve substitution directed by the activating groups, protection of the amine (e.g., as an acetamide) would be necessary. With a protected amine (an ortho-, para-director), electrophilic attack would be directed to the positions ortho and para to the activating groups. Given the substitution pattern, the most likely positions for substitution on the benzene ring are C4 and C6. Steric hindrance from the existing substituents would also play a role in determining the final product ratio. libretexts.org
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Activating/Deactivating Nature | Predicted Position of Attack |
| Nitration (unprotected amine) | NO₂⁺ | Amine protonated (deactivating, meta-directing) | C7 |
| Nitration (protected amine) | NO₂⁺ | Acylamide (activating, ortho, para-directing) | C4, C6 |
| Bromination | Br⁺ | Activating | C4, C6 |
| Friedel-Crafts Acylation | R-C=O⁺ | Deactivated ring, generally unreactive | Low to no reactivity |
Note: Friedel-Crafts reactions are generally unsuccessful on strongly deactivated rings.
Metal-Catalyzed Cross-Coupling Reactions at the Benzotriazole Core
Modern synthetic chemistry offers powerful tools for forming carbon-carbon and carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions. The benzotriazole core can be functionalized using these methods.
Palladium-Catalyzed C-H Activation/Functionalization: Direct C-H activation is an increasingly important strategy for derivatizing heterocyclic compounds. Palladium catalysts can facilitate the coupling of C-H bonds on the benzotriazole ring with various partners. organic-chemistry.orgnih.govzju.edu.cn While often used to construct the benzotriazole ring itself, these methods can also be adapted for post-synthetic modification. organic-chemistry.orgnih.govzju.edu.cn For (3-Methylbenzotriazol-5-yl)methanamine, C-H activation could potentially be directed to the C4, C6, or C7 positions, depending on the specific catalyst and directing group effects. For instance, four D-π-A conjugated polymers containing benzotriazole building blocks have been synthesized via palladium-catalyzed direct C-H cross-coupling polycondensation. mdpi.com
Denitrogenative Cross-Coupling: A particularly interesting reaction of the benzotriazole core is denitrogenative cross-coupling. For example, N-activated benzotriazoles can undergo a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with aryl or vinyl boronic acids. tcichemicals.comtcichemicals.com This reaction proceeds with the extrusion of N₂, leading to the formation of ortho-amino biaryls. This represents a ring-opening functionalization of the triazole moiety rather than a substitution on the ring itself.
Benzotriazole and its derivatives have also been successfully employed as efficient and inexpensive ligands in various metal-catalyzed coupling reactions, including Suzuki, Heck, and Sonogashira reactions, highlighting the versatile role of this heterocycle in modern organic synthesis. acs.orgresearchgate.net
Formation of Coordination Complexes and Supramolecular Assemblies
Detailed studies focusing specifically on the formation of coordination complexes and supramolecular assemblies involving (3-Methylbenzotriazol-5-yl)methanamine are not present in the current body of scientific literature. While the broader class of benzotriazole derivatives is known for its versatile coordination chemistry and participation in non-covalent interactions, specific examples and data for (3-Methylbenzotriazol-5-yl)methanamine are not documented.
Coordination Chemistry with Transition Metals
No published research articles or experimental data were found that describe the coordination of (3-Methylbenzotriazol-5-yl)methanamine with transition metals. The potential of the methanamine and benzotriazole nitrogen atoms to act as ligands for transition metal ions can be inferred from the general behavior of similar molecules, but specific complexes, their synthesis, and characterization involving (3-Methylbenzotriazol-5-yl)methanamine have not been reported.
Self-Assembly Processes and Supramolecular Interactions (e.g., hydrogen bonding, π-stacking)
There is no specific research available on the self-assembly processes or the detailed supramolecular interactions of (3-Methylbenzotriazol-5-yl)methanamine. The molecule possesses functional groups capable of hydrogen bonding (the amine group) and π-stacking (the benzotriazole ring system), which are fundamental to forming supramolecular structures. However, crystallographic or spectroscopic studies to confirm and characterize these interactions for this particular compound are not available in the literature.
Kinetic and Thermodynamic Studies of Reactivity
A search for kinetic and thermodynamic data related to the reactivity of (3-Methylbenzotriazol-5-yl)methanamine yielded no specific results. There are no published studies detailing reaction rates, equilibrium constants, or thermodynamic parameters for any reactions involving this compound. Consequently, a quantitative description of its reactivity profile cannot be provided at this time.
Extensive Research Yields No Specific Applications for (3-Methylbenzotriazol-5-yl)methanamine in Key Chemical and Materials Science Fields
Despite a comprehensive search of scientific literature and patent databases, no specific information is publicly available regarding the applications of the chemical compound (3-Methylbenzotriazol-5-yl)methanamine in the requested areas of organic synthesis, polymer chemistry, or catalysis.
While the broader class of benzotriazole derivatives is well-documented for its wide-ranging utility in chemical synthesis and materials science, this specific derivative, (3-Methylbenzotriazol-5-yl)methanamine, does not appear in the literature for the outlined applications. General reviews on benzotriazole chemistry confirm the versatility of the benzotriazole moiety as a synthetic auxiliary and as a component in functional materials. researchgate.netethernet.edu.et For instance, benzotriazole and its derivatives are known to be excellent ligands for metal ions, forming coordination complexes that can exhibit catalytic activity. researchgate.net They are also recognized as important intermediates for the synthesis of various nitrogen-containing heterocyclic compounds. researchgate.netethernet.edu.et
However, the investigation could not locate any specific examples or data pertaining to (3-Methylbenzotriazol-5-yl)methanamine for the following outlined topics:
Applications of 3 Methylbenzotriazol 5 Yl Methanamine and Its Derivatives in Chemical Synthesis and Materials Science
Applications in Catalysis:No research could be found on the application of (3-Methylbenzotriazol-5-yl)methanamine or its metal complexes in catalysis.
This lack of information suggests that (3-Methylbenzotriazol-5-yl)methanamine may be a novel compound with as-yet unpublished applications, or a chemical intermediate that is not widely utilized in the specific fields requested. Therefore, it is not possible to generate a detailed and scientifically accurate article on its applications as outlined in the user's request.
Ligand Design for Homogeneous or Heterogeneous Catalysis
The molecular architecture of (3-Methylbenzotriazol-5-yl)methanamine makes it a promising candidate for ligand design in both homogeneous and heterogeneous catalysis. The benzotriazole (B28993) ring system and the appended aminomethyl group can act as effective coordination sites for a variety of transition metals. Benzotriazole and its derivatives are known to be efficient and cost-effective ligands in a range of metal-catalyzed coupling reactions. These ligands are valued for their thermal stability, good solubility in organic solvents, and strong electron-donating properties.
The nitrogen atoms of the triazole ring, combined with the nitrogen of the aminomethyl group, can form stable chelate complexes with metal centers. This chelation effect can enhance the stability and activity of the catalyst. The methyl group on the benzotriazole ring can also subtly influence the electronic properties and steric environment of the ligand, which in turn can be used to fine-tune the performance of the catalyst.
Derivatives of (3-Methylbenzotriazol-5-yl)methanamine could be synthesized to create bidentate or even polydentate ligands. For instance, the primary amine could be functionalized to introduce other donor groups, such as phosphines or other heterocycles, leading to ligands with tailored properties for specific catalytic transformations. These ligands could find application in important reactions like Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules.
Table 1: Potential Catalytic Applications of (3-Methylbenzotriazol-5-yl)methanamine-based Ligands
| Catalytic Reaction | Potential Metal Center | Role of the Ligand |
| Suzuki-Miyaura Coupling | Palladium, Copper | Stabilize the metal center, facilitate oxidative addition and reductive elimination. |
| Heck Coupling | Palladium | Enhance catalyst activity and selectivity. |
| Sonogashira Coupling | Palladium, Copper | Act as a co-ligand to promote the coupling of alkynes and aryl halides. |
| C-N Cross-Coupling | Copper, Palladium | Facilitate the formation of carbon-nitrogen bonds. |
Organocatalytic Applications
Organocatalysis utilizes small organic molecules to accelerate chemical reactions and has become a major pillar of modern synthetic chemistry. The aminomethyl group in (3-Methylbenzotriazol-5-yl)methanamine provides a handle for its use in organocatalysis. Primary amines are known to act as catalysts in a variety of reactions, often proceeding through the formation of enamine or iminium ion intermediates.
Development of Specialized Analytical Reagents and Probes (Non-biological)
The benzotriazole moiety is known to interact with certain metal ions, and this property can be exploited in the development of analytical reagents and probes. The nitrogen atoms in the triazole ring can selectively bind to specific metal ions, leading to a detectable signal, such as a change in color or fluorescence.
(3-Methylbenzotriazol-5-yl)methanamine could be functionalized to enhance its properties as a chemical sensor. For example, a fluorophore could be attached to the aminomethyl group. Upon binding of a target analyte to the benzotriazole part of the molecule, a change in the fluorescence of the fluorophore could be observed due to processes like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET). Such probes could be designed for the detection of environmentally or industrially important metal ions.
Table 2: Illustrative Design of an Analytical Probe Based on (3-Methylbenzotriazol-5-yl)methanamine
| Probe Component | Function |
| (3-Methylbenzotriazol-5-yl)methanamine | Recognition unit for target analyte (e.g., a metal ion). |
| Appended Fluorophore | Signaling unit that responds to the binding event. |
| Linker | Connects the recognition and signaling units. |
Surface Functionalization and Interface Chemistry
The modification of surfaces to impart specific properties is a crucial aspect of materials science. Benzotriazole derivatives are well-known for their ability to form protective films on metal surfaces, particularly copper and its alloys, by coordinating to the metal surface and forming a robust barrier against corrosion.
(3-Methylbenzotriazol-5-yl)methanamine and its derivatives could be used for the functionalization of various surfaces. The aminomethyl group provides a reactive handle for grafting the molecule onto surfaces that have, for example, carboxylic acid or epoxy groups. This could be used to modify the surface energy, wettability, or chemical reactivity of a material.
Furthermore, benzotriazole-functionalized materials have been investigated for their UV-absorbing properties. By incorporating (3-Methylbenzotriazol-5-yl)methanamine into polymers or onto the surface of nanoparticles, it may be possible to create materials with enhanced stability against UV degradation. The benzotriazole core can absorb UV radiation and dissipate the energy as heat, thus protecting the underlying material.
Table 3: Potential Applications in Surface Functionalization
| Application | Substrate | Method of Functionalization | Desired Outcome |
| Corrosion Inhibition | Copper, Steel | Adsorption from solution | Formation of a protective layer |
| UV Protection | Polymers, Nanoparticles | Covalent grafting, blending | Enhanced durability against UV light |
| Modified Surface Energy | Glass, Silicon Wafer | Silanization with a derivative | Control of hydrophilicity/hydrophobicity |
Mechanistic Investigations of Reactions Involving 3 Methylbenzotriazol 5 Yl Methanamine
Elucidation of Reaction Pathways and Identification of Intermediates
The elucidation of reaction pathways for (3-Methylbenzotriazol-5-yl)methanamine involves identifying the sequence of elementary steps through which reactants are converted into products. This process is intrinsically linked to the detection and characterization of transient intermediates. Given the structure of the molecule, several reaction pathways can be envisaged, primarily involving the nucleophilic character of the aminomethyl group and the versatile chemistry of the benzotriazole (B28993) moiety.
One of the most common reactions for primary amines is N-alkylation . In the case of (3-Methylbenzotriazol-5-yl)methanamine, this would involve the reaction of the aminomethyl group with an alkyl halide. The reaction is expected to proceed via a standard SN2 mechanism, where the nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. The transition state would involve the partial formation of the new C-N bond and the partial breaking of the C-halogen bond.
Another significant reaction pathway is the reaction with carbonyl compounds to form imines (Schiff bases) . This reaction is typically acid-catalyzed and proceeds through a series of well-defined intermediates. The initial step is the nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal intermediate. Subsequent dehydration, facilitated by the acid catalyst, leads to the formation of the imine. The identification of the hemiaminal intermediate is key to confirming this pathway.
The benzotriazole ring itself can participate in various reactions, including electrophilic aromatic substitution on the benzene (B151609) ring, although the existing substituents will direct the position of substitution. Furthermore, the triazole moiety is known to be an excellent leaving group in certain contexts and can stabilize radicals. researchgate.net
The identification of intermediates in these reaction pathways often relies on a combination of spectroscopic techniques and trapping experiments. For instance, in situ NMR or IR spectroscopy can sometimes detect the presence of transient species like hemiaminals. Alternatively, intermediates can be "trapped" by reacting them with a specific reagent to form a stable, characterizable product. Mass spectrometry is another powerful tool for detecting low concentrations of charged intermediates. researchgate.net
Table 1: Potential Intermediates in Reactions of (3-Methylbenzotriazol-5-yl)methanamine (Note: This table is illustrative and based on general chemical principles, as specific experimental data for this compound is not publicly available.)
| Reaction Type | Electrophile/Reagent | Postulated Intermediate | Method of Identification |
| N-Alkylation | Methyl Iodide | [1-(3-Methylbenzotriazol-5-yl)methyl]methylammonium iodide | Not applicable (Transition State) |
| Imine Formation | Benzaldehyde | (3-Methylbenzotriazol-5-yl)(phenyl)methanol-amine (Hemiaminal) | In situ NMR, Chemical Trapping |
| Acylation | Acetyl Chloride | N-((3-Methylbenzotriazol-5-yl)methyl)acetamide | Product Isolation and Characterization |
Kinetic Isotope Effect (KIE) Studies
Kinetic Isotope Effect (KIE) studies are a powerful tool for probing reaction mechanisms, particularly for determining whether a C-H (or N-H, O-H, etc.) bond is broken in the rate-determining step of a reaction. This is achieved by comparing the rate of a reaction using a substrate with a heavier isotope (e.g., deuterium) at a specific position to the rate of the same reaction with the normal (lighter) isotope at that position.
For (3-Methylbenzotriazol-5-yl)methanamine, a KIE study could be particularly informative in reactions involving the aminomethyl group. For example, in an oxidation reaction that involves the removal of a hydrogen atom from the aminomethyl group in the rate-determining step, one would expect a significant primary KIE (kH/kD > 1).
To perform such a study, one would need to synthesize the deuterated analogue, (3-Methylbenzotriazol-5-yl)methan-d2-amine. The rates of reaction for both the deuterated and non-deuterated compounds would then be measured under identical conditions.
Table 2: Hypothetical Kinetic Isotope Effect Data for the Oxidation of (3-Methylbenzotriazol-5-yl)methanamine (Note: This data is hypothetical and for illustrative purposes only.)
| Substrate | Rate Constant (k) at 298 K (s⁻¹) | Kinetic Isotope Effect (kH/kD) | Implication |
| (3-Methylbenzotriazol-5-yl)methanamine | 1.5 x 10⁻⁴ | 5.2 | C-H bond breaking is likely involved in the rate-determining step. |
| (3-Methylbenzotriazol-5-yl)methan-d₂-amine | 2.9 x 10⁻⁵ |
The magnitude of the KIE can provide further details about the transition state. A large primary KIE, typically in the range of 2-8, suggests a linear transfer of the hydrogen atom in a symmetrical transition state.
Computational Mechanistic Studies
Computational chemistry, particularly using methods like Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms. researchgate.net These studies can provide detailed information about the energies of reactants, intermediates, transition states, and products, allowing for the construction of a complete energy profile for a proposed reaction pathway.
For reactions involving (3-Methylbenzotriazol-5-yl)methanamine, computational studies could be used to:
Corroborate proposed reaction pathways: By calculating the activation energies for different possible pathways, the most energetically favorable route can be identified.
Characterize transition state structures: The geometry of transition states can be optimized, providing insights into the bonding changes occurring during this critical phase of the reaction.
Predict spectroscopic properties: Calculated NMR or IR spectra for proposed intermediates can be compared with experimental data to aid in their identification.
Investigate the role of catalysts: The interaction of a catalyst with the substrate can be modeled to understand how it lowers the activation energy of the reaction.
For example, a computational study of the imine formation reaction could model the initial nucleophilic attack, the proton transfer steps, and the final dehydration step, providing calculated energies for each intermediate and transition state.
Table 3: Representative Calculated Energies for a Hypothetical Reaction Pathway (Note: This data is representative of what a computational study might produce and is not based on actual calculations for this specific compound.)
| Species | Method/Basis Set | Relative Energy (kcal/mol) |
| Reactants | DFT/B3LYP/6-31G(d) | 0.0 |
| Transition State 1 | DFT/B3LYP/6-31G(d) | +15.2 |
| Hemiaminal Intermediate | DFT/B3LYP/6-31G(d) | -5.8 |
| Transition State 2 | DFT/B3LYP/6-31G(d) | +20.5 |
| Products | DFT/B3LYP/6-31G(d) | -10.1 |
Spectroscopic Monitoring of Reaction Progress
The real-time monitoring of a chemical reaction using spectroscopic techniques provides a wealth of kinetic and mechanistic information. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and UV-Visible spectroscopy are commonly employed for this purpose.
NMR Spectroscopy: 1H and 13C NMR are powerful for tracking the disappearance of reactant signals and the appearance of product signals over time. rsc.org For (3-Methylbenzotriazol-5-yl)methanamine, the signals corresponding to the aminomethyl protons (-CH2NH2) would be particularly useful to monitor. In a reaction consuming this group, the intensity of its characteristic NMR peak would decrease, while new peaks corresponding to the product would emerge. In some cases, the signals of intermediates present in sufficient concentration can also be observed.
Infrared Spectroscopy: IR spectroscopy is well-suited for monitoring changes in functional groups. The N-H stretching and bending vibrations of the primary amine in (3-Methylbenzotriazol-5-yl)methanamine would have characteristic frequencies. In a reaction such as imine formation, the disappearance of the N-H bands and the appearance of a C=N stretching band would clearly indicate the progress of the reaction.
Table 4: Illustrative Spectroscopic Data for Monitoring a Reaction (Note: This table is illustrative and shows the type of data that would be collected. Specific peak positions are representative.)
| Time (minutes) | 1H NMR Signal Intensity at ~3.9 ppm (-CH₂NH₂) | IR Absorbance at ~1580 cm⁻¹ (C=N stretch) |
| 0 | 1.00 (normalized) | 0.00 |
| 10 | 0.75 | 0.25 |
| 30 | 0.40 | 0.60 |
| 60 | 0.15 | 0.85 |
| 120 | <0.05 | >0.95 |
By plotting the concentration of reactants or products (as determined by the spectroscopic signal intensity) against time, the rate of the reaction can be determined, and the rate law can be established, providing further mechanistic insights.
Future Research Directions and Emerging Opportunities for 3 Methylbenzotriazol 5 Yl Methanamine
Exploration of Advanced Synthetic Methodologies
The efficient and sustainable synthesis of (3-Methylbenzotriazol-5-yl)methanamine and its derivatives is paramount for unlocking their potential. Future research will likely focus on moving beyond traditional methods to more advanced and greener synthetic strategies.
Conventional synthesis of the benzotriazole (B28993) core often involves the cyclocondensation of o-phenylenediamines with reagents like sodium nitrite (B80452) in an acidic medium. gsconlinepress.comresearchgate.net This foundational reaction could be adapted for the target molecule, potentially starting from 4-methyl-benzene-1,2-diamine. However, modern methodologies offer significant improvements. Microwave-assisted synthesis, for instance, has been shown to dramatically reduce reaction times and increase yields for other benzotriazole derivatives when compared to conventional heating. ijpsonline.com Another promising avenue is the development of solvent-free N-alkylation techniques, which align with the principles of green chemistry. gsconlinepress.com
The synthesis of the methanamine side chain could be approached through various routes, such as the reduction of a corresponding nitrile or amide, or via a Mannich-type reaction involving benzotriazole, an aldehyde, and an amine source. tsijournals.com A plausible multi-step pathway could start from benzotriazole-5-carboxylic acid, which is accessible from 3,4-diaminobenzoic acid. ijpsonline.com
Table 1: Potential Synthetic Methodologies for (3-Methylbenzotriazol-5-yl)methanamine
| Methodology | Description | Potential Advantages |
|---|---|---|
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat the reaction mixture, accelerating the cyclocondensation step to form the benzotriazole ring. ijpsonline.com | Rapid reaction times, higher yields, cleaner reaction profiles, environmentally friendly. ijpsonline.com |
| Solvent-Free Synthesis | Involves reactions, such as N-alkylation, conducted without a solvent medium, often using neat reactants or solid-state conditions. gsconlinepress.com | Reduced solvent waste, simplified workup, potential for improved efficiency. |
| Cascade Reactions | A sequence of intramolecular transformations, such as a 5-endo-dig cyclization, that can form heterocyclic systems in a single, atom-economical step. nih.gov | High atom economy, operational simplicity, reduced waste from intermediate purifications. nih.gov |
| Catalytic Hydrogenation | Reduction of a nitrile or carboxamide precursor (e.g., 3-Methylbenzotriazole-5-carbonitrile) using a metal catalyst and hydrogen gas to form the methanamine group. | High selectivity, well-established industrial applicability. |
Design and Synthesis of Novel Functional Materials
The bifunctional nature of (3-Methylbenzotriazol-5-yl)methanamine—with its polymerizable amine group and the electronically active, corrosion-inhibiting benzotriazole core—makes it an excellent candidate as a monomer or building block for novel functional materials.
In polymer science , this compound could be incorporated into polymer backbones to create high-performance materials. Research on related structures has shown that benzotriazole-based conjugated polymers can be designed for organic solar cell applications. unc.edu Similarly, incorporating this moiety could lead to the development of luminescent polymers with inherent thermal stability and even antibacterial properties. tandfonline.com
For environmental applications , the nitrogen-rich benzotriazole structure is known to interact with CO2. This suggests that microporous organic polymers derived from (3-Methylbenzotriazol-5-yl)methanamine could be developed for carbon capture and separation. nih.gov In materials protection , benzotriazole derivatives are well-established as effective corrosion inhibitors for metals like copper. acs.org The methanamine group can serve as a strong anchoring point to a metal surface, allowing the benzotriazole ring to form a dense, hydrophobic protective layer. acs.org Furthermore, derivatives have been synthesized for use as UV absorbers to protect polyester (B1180765) fabrics from degradation by ultraviolet light. scientific.net
Table 2: Potential Applications in Functional Materials
| Application Area | Proposed Function of (3-Methylbenzotriazol-5-yl)methanamine | Key Structural Feature |
|---|---|---|
| Organic Electronics | Monomer for conjugated polymers in organic photovoltaics (OPVs). unc.edu | Benzotriazole ring as an acceptor moiety. unc.edu |
| Corrosion Inhibition | Forms a protective, self-assembled monolayer on metal surfaces. acs.org | Triazole nitrogens chelate with metal ions; amine group provides strong surface adhesion. |
| Gas Capture | Building block for microporous organic polymers (MOPs) for CO2 adsorption. nih.gov | N-containing heterocyclic structure enhances physisorption interactions with CO2. nih.gov |
| UV Stabilization | Precursor for UV absorbers to protect polymers and textiles. scientific.net | Benzotriazole core is a known chromophore that dissipates UV energy. |
| High-Performance Polymers | Component to enhance thermal stability and confer antibacterial properties. tandfonline.com | Rigid, stable heterocyclic ring system. |
Integration into Automated Synthesis and Flow Chemistry Platforms
The synthesis of heterocyclic compounds has been revolutionized by the adoption of continuous flow chemistry and automated platforms. springerprofessional.de These technologies offer superior control over reaction parameters, leading to enhanced yields, improved safety, and simplified scale-up compared to traditional batch processing. chim.it
Future research could focus on translating a multi-step synthesis of (3-Methylbenzotriazol-5-yl)methanamine into a "telescoped" flow process, where multiple reaction steps occur sequentially in a continuous stream without the need to isolate intermediates. uc.ptdurham.ac.uk Such a system could integrate synthesis, in-line purification (e.g., using scavenger resins), and analysis. durham.ac.uk This approach is particularly advantageous for handling potentially hazardous reagents or exothermic reactions safely. springerprofessional.de
Furthermore, the integration with automated synthesis platforms, which may utilize pre-packed reagent capsules, could enable the rapid parallel synthesis of a library of derivatives based on the (3-Methylbenzotriazol-5-yl)methanamine scaffold. researchgate.net This high-throughput capability would be invaluable for screening new compounds for applications in medicinal chemistry or materials science.
Table 3: Comparison of Batch vs. Flow Synthesis for Heterocycle Formation
| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Heat & Mass Transfer | Often inefficient, leading to hotspots and side reactions. | Superior surface-to-volume ratio allows for excellent control. uc.pt |
| Reaction Time | Can be hours or days. | Often reduced to minutes. mdpi.com |
| Scalability | Challenging and often requires re-optimization. | Readily scalable by running the system for a longer duration. chim.it |
| Safety | Large volumes of reagents pose higher risks. | Small reactor volumes enhance safety, especially for exothermic or hazardous reactions. springerprofessional.de |
| Reproducibility | Can be variable between batches. | Highly reproducible due to precise control of parameters. uc.pt |
Predictive Modeling of Undiscovered Reactivity and Applications
The intersection of computational chemistry and machine learning (ML) is creating powerful tools for predicting chemical reactivity and properties, thereby accelerating the discovery process.
For (3-Methylbenzotriazol-5-yl)methanamine, ML models could be employed to predict the outcomes of unknown reactions. Reaction prediction can be framed as a translation problem, where a neural network model "translates" a set of reactants into the most likely products, often with high accuracy and without the need for predefined reaction templates. youtube.comarxiv.org This could guide synthetic efforts by identifying the most promising reaction conditions and avoiding potential side reactions. Machine learning has also been successfully used to predict regioselectivity in the functionalization of heterocycles. nih.gov
Beyond reactivity, predictive modeling can forecast the functional properties of the molecule and its derivatives. For example, quantitative structure-activity relationship (QSAR) models could predict its potential biological activity for drug discovery, while computational simulations could determine its electronic properties for materials science applications like solar cells. While these models are powerful, a key area of future research will be to ensure they can generalize accurately to novel chemical structures not extensively represented in their training data. acs.org
Table 4: Predictive Modeling Opportunities
| Model Type | Potential Application for (3-Methylbenzotriazol-5-yl)methanamine | Expected Outcome |
|---|---|---|
| Reaction Outcome Prediction | Predict the major product of a novel chemical transformation. nih.gov | Guidance for synthetic planning, reducing experimental trial-and-error. |
| Regioselectivity Prediction | Forecast the most likely site of functionalization on the benzotriazole ring system. nih.gov | Efficient design of derivatives with specific substitution patterns. |
| Property Prediction (e.g., QSAR) | Estimate biological activity (e.g., antifungal, anticancer) or material properties (e.g., band gap, UV absorption). nih.gov | Prioritization of synthetic targets for specific applications. |
| Molecular Docking | Simulate the binding of the molecule to a biological target, such as a fungal enzyme. nih.gov | Insight into potential mechanisms of action and rational drug design. |
Interdisciplinary Research Synergies with Other Chemical and Material Sciences
The full potential of (3-Methylbenzotriazol-5-yl)methanamine can be realized through synergistic collaborations across multiple scientific disciplines.
Medicinal Chemistry: The benzotriazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. gsconlinepress.comgsconlinepress.com The title compound provides a starting point for creating new chemical entities for therapeutic use.
Coordination Chemistry: The three nitrogen atoms of the triazole ring are excellent ligands for coordinating with metal ions. This opens up possibilities for designing novel metal-organic frameworks (MOFs) or coordination complexes with unique catalytic, magnetic, or optical properties. sapub.org
Agrochemicals: Many commercial fungicides are based on triazole chemistry. Interdisciplinary research with agricultural scientists could explore derivatives of (3-Methylbenzotriazol-5-yl)methanamine as potential new crop protection agents.
Materials and Engineering: Collaboration between synthetic chemists and materials engineers is crucial. While chemists can design and synthesize novel benzotriazole-based polymers, materials scientists can characterize their physical properties (e.g., mechanical strength, conductivity) and fabricate them into functional devices like solar cells or protective coatings. unc.edunih.gov
By fostering these interdisciplinary connections, the scientific community can leverage the unique chemical attributes of (3-Methylbenzotriazol-5-yl)methanamine to drive innovation in health, technology, and sustainability.
Table 5: Mentioned Chemical Compounds
| Compound Name |
|---|
| (3-Methylbenzotriazol-5-yl)methanamine |
| 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine |
| 3,4-diaminobenzoic acid |
| 4-methyl-benzene-1,2-diamine |
| Ammonium chloride |
| Benzotriazole |
| Benzotriazole-5-carboxylic acid |
| o-phenylenediamine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
